molecular formula C9H11NOS B13131521 1-(2-Cyclobutylthiazol-5-yl)ethanone

1-(2-Cyclobutylthiazol-5-yl)ethanone

Cat. No.: B13131521
M. Wt: 181.26 g/mol
InChI Key: KXFFDDSTFWQEMO-UHFFFAOYSA-N
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Description

1-(2-Cyclobutylthiazol-5-yl)ethanone is a chemical compound belonging to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylthiazol-5-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea with chloroacetone, followed by acidic treatment, Sandmeyer reaction, and chlorination . The reaction conditions typically include controlled addition rates of chloroacetone and specific acidic environments to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclobutylthiazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(2-Cyclobutylthiazol-5-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Cyclobutylthiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or binding to receptors . This interaction can modulate physiological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Chloro-1-(2-chlorothiazol-5-yl)ethanone
  • 2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles

Comparison: 1-(2-Cyclobutylthiazol-5-yl)ethanone is unique due to its cyclobutyl group, which may confer different chemical properties and biological activities compared to other thiazole derivatives. This uniqueness can be advantageous in developing specialized applications in various fields .

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(2-cyclobutyl-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C9H11NOS/c1-6(11)8-5-10-9(12-8)7-3-2-4-7/h5,7H,2-4H2,1H3

InChI Key

KXFFDDSTFWQEMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(S1)C2CCC2

Origin of Product

United States

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